(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 153035-56-4
VCID: VC21260632
InChI: InChI=1S/C15H17BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11,17-18H,2-3H2,1H3
SMILES: B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCC)(O)O
Molecular Formula: C15H17BO2
Molecular Weight: 240.11 g/mol

(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid

CAS No.: 153035-56-4

Cat. No.: VC21260632

Molecular Formula: C15H17BO2

Molecular Weight: 240.11 g/mol

* For research use only. Not for human or veterinary use.

(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid - 153035-56-4

Specification

CAS No. 153035-56-4
Molecular Formula C15H17BO2
Molecular Weight 240.11 g/mol
IUPAC Name [4-(4-propylphenyl)phenyl]boronic acid
Standard InChI InChI=1S/C15H17BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11,17-18H,2-3H2,1H3
Standard InChI Key NOQFUISBLHCDSR-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCC)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCC)(O)O

Introduction

Chemical Structure and Properties

Molecular Structure

(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid features a biphenyl core structure with a propyl chain attached at the para position of one phenyl ring and a boronic acid functional group (B(OH)₂) at the para position of the other phenyl ring. The molecular framework consists of two benzene rings joined by a single carbon-carbon bond, creating the characteristic biphenyl backbone. The propyl substituent (CH₂CH₂CH₃) extends linearly from the 4' carbon, while the boronic acid group provides a reactive handle for further transformations.

The boron atom in this compound adopts a trigonal planar geometry, with the two hydroxyl groups and the carbon-boron bond arranged approximately 120° apart. The B-O bond lengths typically range from 1.35 to 1.38 Å, which is slightly shorter than normal B-O single bonds, indicating partial double-bond character due to resonance effects . The B-C bond length connecting the boron atom to the aromatic ring is approximately 1.56 Å, which suggests minimal contribution from mesomeric forms involving π-bonding between boron and carbon .

Physical Properties

The physical properties of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid reflect its molecular structure and functional groups. While specific data for this exact compound is limited in the provided search results, its properties can be inferred from those of similar arylboronic acids. The compound typically exists as a crystalline solid at room temperature. Like other boronic acids, it may exhibit somewhat unreliable melting points due to its propensity for dehydration and anhydride formation .

Table 2.1: Estimated Physical Properties of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid

PropertyValue/DescriptionNote
Physical StateCrystalline solidAt standard conditions
ColorWhite to off-whiteTypical for pure arylboronic acids
Molecular WeightCalculated based on C₁₅H₁₇BO₂-
SolubilityAmphiphilic; moderately soluble in organic solventsSimilar to phenylboronic acid with benzene-water partition ratio of approximately 6
StabilityProne to dehydrationMay form boroxines upon heating

Chemical Properties

The chemical behavior of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is dominated by the reactivity of the boronic acid functional group, with some influence from the biphenyl backbone and propyl substituent. The compound exhibits Lewis acidity due to the vacant p-orbital on the boron atom, which readily accepts electron pairs from nucleophiles . This property is central to its reactivity in Suzuki-Miyaura coupling reactions.

The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding, both as donors and acceptors. This hydrogen bonding capability contributes to the compound's amphiphilic character and influences its solubility profile and crystal packing arrangements . Like other arylboronic acids, it can form hydrogen-bonded dimers and extended networks in the solid state, which affects its physical properties and reactivity.

A notable chemical property is the compound's ability to undergo transmetalation with palladium catalysts, transferring its organic moiety to the metal center during cross-coupling reactions. This process is facilitated by the activation of the B-C bond, which becomes more susceptible to cleavage under appropriate reaction conditions.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid typically involves multiple steps starting from simpler precursors. One common approach utilizes 4-bromo-4'-propylbiphenyl as a key intermediate, which can then be converted to the desired boronic acid through a lithiation-borylation sequence or a palladium-catalyzed borylation reaction .

A typical synthetic route may proceed as follows:

  • Synthesis of 4'-propylbiphenyl-4-one: This involves the reaction of biphenyl with propionyl chloride in the presence of aluminum chloride (Friedel-Crafts acylation) .

  • Reduction of the ketone: The resulting 4'-propylbiphenyl-4-one is reduced to the corresponding alcohol using sodium borohydride in tetrahydrofuran .

  • Dehydration and hydrogenation: The alcohol undergoes dehydration followed by hydrogenation under palladium catalysis to yield 4-propylbiphenyl .

  • Bromination: Selective bromination produces 4-bromo-4'-propylbiphenyl .

  • Borylation: The brominated intermediate is converted to the corresponding boronic acid through reaction with a boron source (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst, followed by hydrolysis of the resulting boronic ester.

The specific reaction conditions for these transformations typically involve careful temperature control, appropriate solvent selection, and precise catalyst loading to ensure high yields and product purity.

Industrial Production Methods

Industrial production of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid follows similar synthetic pathways to laboratory methods but is optimized for larger scale, efficiency, and cost-effectiveness. The process typically incorporates continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent high yield and purity.

The industrial synthesis may include modifications such as:

  • Use of more economical reagents and catalysts suitable for scale-up.

  • Implementation of continuous flow processes for critical steps to enhance efficiency and safety.

  • Development of recycling protocols for expensive catalysts and reagents.

  • Optimization of purification methods to minimize solvent usage and waste generation.

These modifications aim to address the challenges of scaling up delicate organic transformations while maintaining product quality and minimizing environmental impact.

Reaction Mechanisms

Suzuki-Miyaura Coupling Mechanism

The most significant reaction of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling, where it forms new carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst. The mechanism of this reaction proceeds through several distinct steps:

  • Oxidative Addition: The reaction begins with the insertion of the palladium catalyst into the carbon-halogen bond of the aryl or vinyl halide, forming an organopalladium complex.

  • Transmetalation: The boronic acid interacts with the palladium complex, transferring its organic moiety (the 4'-propyl-[1,1'-biphenyl]-4-yl group) to the palladium center. This step is facilitated by the addition of a base, which activates the boronic acid by forming a more nucleophilic boronate anion .

  • Reductive Elimination: The final step involves the coupling of the two organic groups attached to palladium, forming a new carbon-carbon bond and regenerating the palladium catalyst.

The reactivity and selectivity of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura couplings is influenced by several factors, including the steric and electronic properties of the biphenyl backbone and the propyl substituent. These structural features can affect the rate of transmetalation and the orientation of the substrate on the palladium center, thereby influencing the outcome of the coupling reaction.

Other Reaction Pathways

Beyond Suzuki-Miyaura coupling, (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid can participate in various other transformations characteristic of boronic acids:

  • Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative, typically using hydrogen peroxide or other oxidizing agents.

  • Homocoupling: Under aerobic conditions and in the presence of appropriate catalysts, the boronic acid can undergo homocoupling to form symmetrical biaryl compounds. This reaction may involve oxygen activation on metal surfaces, such as gold nanoclusters, which can create Lewis acidic sites for adsorption and activation of the boronic acid .

  • Condensation Reactions: The boronic acid can participate in condensation reactions with diols to form cyclic boronic esters, which are often more stable than the free boronic acids and serve as protected forms of these compounds .

  • Coordination to Lewis Bases: The boron atom can coordinate to Lewis bases such as amines, forming tetrahedral adducts with altered reactivity profiles. This coordination significantly changes the B-O bond lengths, increasing them from approximately 1.35-1.38 Å in the trigonal form to about 1.43-1.47 Å in the tetrahedral form .

Applications in Organic Synthesis

Medicinal Chemistry Applications

(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid serves as a valuable building block in medicinal chemistry, particularly in the synthesis of drug candidates with biaryl or extended aromatic structures. Its utility lies in the ability to introduce the 4'-propyl-biphenyl moiety into complex molecules through carbon-carbon bond formation. This structural motif is present in various bioactive compounds and pharmaceutical agents.

In drug development, the compound has been employed in the synthesis of enzyme inhibitors and other therapeutic candidates. One notable application involves the creation of derivatives that exhibit significant inhibitory effects against bacterial strains resistant to conventional antibiotics. The biphenyl backbone provides a rigid scaffold that can be functionalized to target specific biological receptors or enzyme active sites.

The reactions typically employ palladium catalysis under mild conditions, which permits the incorporation of the 4'-propyl-biphenyl unit into molecules containing sensitive functional groups without unwanted side reactions. The reaction conditions typically include:

Table 5.1: Typical Reaction Conditions for Medicinal Chemistry Applications

ParameterTypical ConditionsFunction
CatalystPalladium compounds (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Facilitates cross-coupling
BasePotassium phosphate or sodium carbonateActivates boronic acid
SolventDMF, dioxane, or THF/water mixturesDissolves reactants
Temperature60-100°CPromotes reaction rate
AdditivesLigands, phase transfer catalystsEnhances catalyst performance

Materials Science Applications

In materials science, (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is utilized for the creation of advanced functional materials with specific physical and electronic properties. The biphenyl unit, with its extended π-conjugated system, contributes to the development of materials with interesting optical and electronic characteristics.

Applications in this field include:

  • Conductive Polymers: The compound serves as a monomer or co-monomer in the synthesis of conjugated polymers through cross-linking reactions. The propyl substituent can enhance solubility and processability of the resulting materials.

  • Nanocomposites: It is employed in the fabrication of nanocomposites for electronic applications, where the biphenyl units create rigid, rod-like segments that influence the material's mechanical and electronic properties.

  • Liquid Crystals: The linear arrangement of the biphenyl core, combined with the propyl chain, makes derivatives of this compound suitable building blocks for liquid crystalline materials with specific optical properties.

These applications leverage the compound's ability to form precise carbon-carbon bonds through controlled coupling reactions, allowing for the rational design of materials with tailored properties.

Research Findings and Developments

Mechanistic Studies

Recent research has provided deeper insights into the mechanisms by which boronic acids like (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid participate in various transformations. Of particular interest are studies on the aerobic homocoupling of arylboronic acids catalyzed by gold nanoclusters . These investigations have elucidated how oxygen activates the surface of gold catalysts by generating Lewis acidic sites that facilitate adsorption and activation of the boronic acid .

Key findings from these mechanistic studies include:

  • The role of oxygen in affecting the adsorption of boronic acids onto catalytic surfaces .

  • The importance of water molecules in enhancing the dissociation of C-B bonds, which is potentially the rate-determining step in many transformations .

  • The formation of superoxo-like species during the catalytic cycle, which contributes to the activation of boronic acids .

These mechanistic insights help rationalize the reactivity patterns observed with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid and related compounds, potentially leading to the development of more efficient and selective transformations.

Structural Investigations

Structural studies on boronic acids have revealed important details about their behavior in solid and solution states. X-ray crystallographic analyses of various arylboronic acids have shown that these compounds typically form hydrogen-bonded dimers or extended networks in the crystalline state . The specific arrangement depends on the substitution pattern and the presence of other functional groups that can participate in hydrogen bonding.

For compounds like (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, the biphenyl backbone adopts a nearly planar or slightly twisted conformation, while the boronic acid group maintains a trigonal planar geometry around the boron atom . The B-O bond lengths in the trigonal form are shorter than typical single bonds, indicating partial double-bond character due to p-orbital overlap between boron and oxygen .

Table 6.1: Comparative Bond Parameters from X-ray Crystallographic Studies

Bond TypeLength in Trigonal Form (Å)Length in Tetrahedral Form (Å)Source
B-O1.35-1.381.43-1.47
B-C (aryl)~1.56~1.61
C-C (biphenyl)~1.48-Common literature value

These structural parameters influence the reactivity and properties of the compound, providing valuable insights for the design of new reactions and applications.

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